5-Amino-4-chloro-2-fluorophenol
Overview
Description
5-Amino-2-chloro-4-fluorophenol is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 . It is a solid substance with a dark brown color . This compound is used as a reagent in the design and structure of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-chloro-4-fluorophenol consists of a benzene ring substituted with amino, chloro, and fluorophenol groups . The InChI code for this compound is 1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 .Physical and Chemical Properties Analysis
5-Amino-2-chloro-4-fluorophenol is a solid substance with a dark brown color . It has a melting point of 157-160°C . It is slightly soluble in chloroform and methanol when heated and sonicated .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
5-Amino-4-chloro-2-fluorophenol plays a role in the study of intermolecular interactions in derivatives of 1,2,4-triazoles. It's involved in various intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and others, which have been studied using techniques like DSC, TGA, and hot stage microscopy (HSM) (Shukla et al., 2014).
Chemical Reactions and Synthesis
This compound is significant in the field of chemical synthesis. It's utilized in the electrophilic amination of fluorophenol derivatives, a process that involves removing the fluorine atom and introducing other elements like chlorine (Bombek et al., 2004). Additionally, it's used in synthesizing chloro and fluoro derivatives of acridin-4(1H)-one, which are analyzed using various spectroscopic and quantum chemical methods (Satheeshkumar et al., 2017).
Pharmacological Studies
Chlorogenic acid, which can be derived from this compound, has been researched extensively for its pharmacological properties, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects (Naveed et al., 2018).
Environmental Applications
The compound is used in the sonochemical degradation of aromatic organic pollutants, showing potential for environmental remediation (Goskonda et al., 2002).
Bioconjugate Chemistry
In the field of bioconjugate chemistry, fluorinated derivatives of 2-aminophenol, closely related to this compound, are used for measuring intracellular pH, indicating its importance in biological and biochemical studies (Rhee et al., 1995).
Synthetic Pathways
Research also focuses on the synthesis of this compound, exploring different methods and conditions, which is critical in the field of organic chemistry and drug development (Ma-li, 2007).
Biological Activity
This compound derivatives have shown potential antibacterial properties, indicating their significance in the development of new medicinal agents (Rashid & Sultana, 2016).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-amino-4-chloro-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEZBUIYCPZRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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